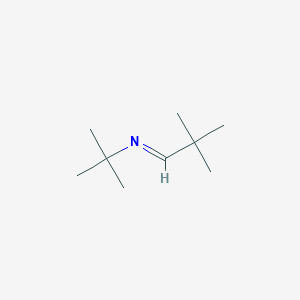

N-tert-Butyl-2,2-dimethylpropane-1-imine

Description

Structure

3D Structure

Properties

CAS No. |

1432-48-0 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-tert-butyl-2,2-dimethylpropan-1-imine |

InChI |

InChI=1S/C9H19N/c1-8(2,3)7-10-9(4,5)6/h7H,1-6H3 |

InChI Key |

OSJQKOMOEHBJBR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C=NC(C)(C)C |

Canonical SMILES |

CC(C)(C)C=NC(C)(C)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N Tert Butyl 2,2 Dimethylpropane 1 Imine and Analogous Bulky Imines

Condensation Reactions from Carbonyl Compounds and Primary Amines

The synthesis of Schiff bases proceeds through a well-established two-step mechanism: nucleophilic addition to form a hemiaminal, followed by dehydration to yield the imine. researchgate.net

The initial step of imine formation is the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgresearchgate.netlibretexts.org This addition is analogous to the formation of hemiacetals and hemiketals from alcohols and carbonyl compounds. libretexts.org The amine acts as the nucleophile, and even though the reaction is often acid-catalyzed, the amine must be a decent nucleophile for the initial attack to occur. youtube.com

Under acidic conditions, the mechanism of imine formation can be described by a sequence of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com This is followed by the nucleophilic attack of the primary amine. A subsequent proton transfer from the nitrogen to the oxygen forms the carbinolamine intermediate. libretexts.org The hydroxyl group of the carbinolamine is then protonated to form a good leaving group (water). lumenlearning.comlibretexts.org The lone pair of electrons on the nitrogen then pushes out the water molecule, forming an iminium ion. libretexts.org Finally, deprotonation of the nitrogen yields the neutral imine and regenerates the acid catalyst. lumenlearning.comlibretexts.org The optimal pH for this reaction is typically around 5, as a lower pH would protonate the amine, rendering it non-nucleophilic, while a higher pH would not be sufficient to protonate the hydroxyl group for elimination. lumenlearning.comlibretexts.org

The synthesis of sterically hindered imines like N-tert-Butyl-2,2-dimethylpropane-1-imine is often challenging due to the bulky nature of the reactants, which can slow down or prevent the condensation reaction. acs.org To facilitate the formation of these compounds, specific strategies are employed, primarily focusing on the efficient removal of water to shift the reaction equilibrium towards the product.

To drive the reversible imine formation to completion, various dehydrating agents are commonly used to remove the water byproduct. masterorganicchemistry.comnih.govacs.orgtandfonline.com

Molecular Sieves: These are porous aluminosilicates that can selectively adsorb small molecules like water into their pores. researchgate.netechemi.com Molecular sieves, such as 3Å or 4Å, are effective for removing water from imine formation reactions and are often added directly to the reaction mixture. researchgate.netyoutube.com Studies have shown that the activation method of molecular sieves, such as heating under vacuum, can be crucial for their effectiveness in promoting the synthesis of even bulky ketimines. researchgate.netacs.orgnih.gov

Magnesium Sulfate (B86663) (MgSO₄): Anhydrous magnesium sulfate is another common drying agent used to absorb water produced during the reaction, thereby shifting the equilibrium towards the imine product. echemi.comacs.orgchemicalforums.com It is often preferred for its ease of use and removal by simple filtration. acs.org

Tetraethyl Orthosilicate (B98303) (TEOS): For particularly challenging syntheses involving sterically hindered or weakly nucleophilic amines, tetraethyl orthosilicate has proven to be a highly effective condensation agent. masterorganicchemistry.comresearchgate.net It reacts with the water formed to produce non-acidic byproducts, which can be an advantage over some other methods. masterorganicchemistry.com Research has indicated that TEOS can lead to higher yields of imines compared to other agents like titanium(IV) isopropoxide, with the added benefit of easier removal of silicon-containing byproducts. researchgate.net

Table 1: Comparison of Dehydrating Agents in Imine Synthesis

| Dehydrating Agent | Mechanism of Action | Advantages | Considerations |

| Molecular Sieves | Adsorbs water into porous structure | High efficiency, can be regenerated. researchgate.netresearchgate.net | Activation by heating is often required for optimal performance. acs.orgnih.gov |

| Magnesium Sulfate | Forms hydrates to sequester water | Inexpensive, easy to remove by filtration. acs.orgchemicalforums.com | May not be as efficient as other agents for highly sensitive reactions. |

| Tetraethyl Orthosilicate | Reacts with water to form non-acidic byproducts | Highly effective for sterically hindered imines, avoids acidic conditions. masterorganicchemistry.comresearchgate.net | Byproducts need to be removed from the final product mixture. researchgate.net |

Strategies for Overcoming Steric Hindrance in Imine Synthesis

Application of Specific Catalysts (e.g., Acetic Acid, Pyrrolidine, Tris(2,2,2-trifluoroethyl)borate)

The synthesis of sterically hindered imines, such as this compound, from bulky aldehydes and amines often requires catalysis to proceed at a reasonable rate. The choice of catalyst can significantly influence reaction efficiency and yield.

Acetic Acid : As a simple Brønsted acid catalyst, acetic acid can protonate the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This is a common and cost-effective method for imine formation.

Tris(2,2,2-trifluoroethyl)borate : This non-metallic Lewis acid has demonstrated high efficiency in catalyzing the condensation of sterically hindered and electronically deactivated aldehydes and ketones with amines. Its effectiveness stems from its ability to activate the carbonyl group towards nucleophilic attack. For instance, the reaction between pivalaldehyde (2,2-dimethylpropanal) and tert-butylamine (B42293) proceeds to completion within a few hours at room temperature in the presence of this borate (B1201080) catalyst, achieving a quantitative yield of this compound.

The following table summarizes the catalytic activity of tris(2,2,2-trifluoroethyl)borate in the synthesis of various bulky imines.

| Aldehyde/Ketone | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Pivalaldehyde | tert-Butylamine | 1 | 3 | >99 |

| Pivalaldehyde | 1-Adamantylamine | 1 | 18 | >99 |

| 2,6-Dichlorobenzaldehyde | tert-Butylamine | 1 | 3 | >99 |

| Benzophenone | Aniline | 5 | 18 | 91 |

Microwave-Promoted Condensation for Hindered Systems

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, including the formation of sterically hindered imines. This method often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. The high efficiency of microwave heating allows for the rapid formation of the imine, minimizing the potential for side reactions. For example, the synthesis of N-benzylidene-tert-butylamine from benzaldehyde (B42025) and tert-butylamine, a sterically demanding reaction, can be completed in just 2 minutes under microwave irradiation with a catalytic amount of montmorillonite (B579905) K-10 clay, achieving a 92% yield. This contrasts sharply with conventional heating methods, which may require several hours to achieve similar results.

A comparative study highlights the advantages of microwave-promoted synthesis for bulky imines:

| Reactants | Method | Catalyst | Time | Yield (%) |

| Benzaldehyde + tert-Butylamine | Microwave | K-10 Clay | 2 min | 92 |

| Benzaldehyde + tert-Butylamine | Conventional Heating | None | 8 h | 40 |

| Pivalaldehyde + tert-Butylamine | Microwave | (CF3CH2O)3B | < 10 min | High |

| Pivalaldehyde + tert-Butylamine | Conventional Heating | (CF3CH2O)3B | 3 h | >99 |

Reactions in Supercritical Carbon Dioxide (sc-CO2)

The use of supercritical carbon dioxide (sc-CO2) as a reaction medium represents a significant advancement in green chemistry for imine synthesis. Supercritical CO2 is non-toxic, non-flammable, and inexpensive, and its properties as a solvent can be tuned by adjusting temperature and pressure. Performing the condensation of aldehydes and amines in sc-CO2 offers several advantages. The low viscosity and high diffusivity of the medium can enhance reaction rates. Crucially, the product can be easily separated from the solvent by simply depressurizing the system, which causes the CO2 to return to its gaseous state, leaving behind the pure imine product without the need for traditional solvent extraction and distillation. This method has been successfully applied to the synthesis of a range of imines with high yields and purity.

Regioselective Synthesis of this compound

The concept of regioselectivity in imine synthesis becomes relevant when an unsymmetrical ketone, possessing two different alpha-carbons with protons, is used as the carbonyl precursor. In such cases, the reaction can potentially form two different enamine intermediates or, if the reaction proceeds via an aldol-type condensation, two different imine products. However, for the specific synthesis of this compound from pivalaldehyde and tert-butylamine, regioselectivity is not a consideration because pivalaldehyde is a symmetrical aldehyde with no alpha-protons, thus offering only one site for reaction.

When considering analogous bulky imines derived from unsymmetrical ketones (e.g., 2-butanone (B6335102) reacting with tert-butylamine), regioselectivity can be controlled by the choice of catalyst and reaction conditions. For instance, kinetic control (using a strong, hindered base at low temperature) would favor the formation of the less substituted imine, while thermodynamic control (using a weaker base at higher temperature) would lead to the more substituted, and generally more stable, imine.

Alternative and Specialized Synthetic Routes for Imine Derivatives

Beyond the direct condensation of carbonyls and amines, other specialized methods are employed for the synthesis of imines, particularly ketimines.

Moureu-Mignonac Ketimine Synthesis via Grignard Reaction with Nitriles

The Moureu-Mignonac synthesis is a classic method for preparing ketimines, which involves the reaction of a nitrile with a Grignard reagent. The reaction proceeds through the nucleophilic addition of the organomagnesium compound to the carbon-nitrogen triple bond of the nitrile. This forms a magnesium salt of an imine, which is then hydrolyzed, typically under non-aqueous or carefully controlled aqueous conditions, to yield the desired ketimine.

This method is particularly useful for synthesizing ketimines where the corresponding ketone might be unstable or difficult to access. The choice of the Grignard reagent and the nitrile determines the substitution pattern on the final ketimine product. For example, reacting a nitrile (R-C≡N) with a Grignard reagent (R'-MgX) will produce a ketimine with R and R' groups attached to the imine carbon.

Aza-Wittig Reaction Involving Iminophosphoranes and Organic Azides

The Aza-Wittig reaction provides a versatile and powerful route to imines, often under mild conditions. The key intermediate in this reaction is an iminophosphorane, which can be generated in situ from the reaction of an organic azide (B81097) with a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), with the liberation of nitrogen gas (the Staudinger reaction).

The resulting iminophosphorane (R-N=PPh3) is a potent nucleophile that reacts readily with aldehydes and ketones in a manner analogous to the Wittig reaction. The reaction proceeds via a four-membered ring intermediate (an azaoxaphosphetane), which then collapses to form the stable imine (C=N bond) and a phosphine oxide (e.g., triphenylphosphine oxide), the thermodynamic driving force for the reaction. This method is highly effective for synthesizing a wide array of imines, including those with sterically demanding or electronically modified substituents.

Stieglitz Rearrangement of Trityl N-Haloamines

The Stieglitz rearrangement is a 1,2-rearrangement reaction of amine derivatives to form imines. wikipedia.org It is conceptually similar to the Beckmann rearrangement, involving a carbon-to-nitrogen shift. wikipedia.org While classically associated with the rearrangement of triaryl hydroxylamines to triaryl imines, the scope of the Stieglitz rearrangement has expanded to include other activated amine derivatives, such as N-haloamines. wikipedia.orgwikiwand.com

In the context of synthesizing bulky imines, the rearrangement of N-haloamines is particularly relevant. This reaction can be performed on N-chloro and N-bromo substituted amines, often facilitated by a base like sodium methoxide (B1231860) to deprotonate the amine. wikipedia.org The general mechanism involves the departure of the halide ion, which prompts the migration of one of the alkyl or aryl groups from the carbon to the electron-deficient nitrogen atom, resulting in the formation of an imine. For instance, an unexpected base-induced rearrangement of tritylamine (B134856) to an imine has been observed during treatment with n-butyllithium, suggesting a nucleophilic attack of the nitrogen anion on an adjacent carbon, leading to the imine product.

Although typically demonstrated with triaryl systems, the principles of the Stieglitz rearrangement can be applied to the synthesis of bulky alkyl imines, provided a suitable migrating group and reaction conditions are chosen. wikipedia.org

Schmidt Reaction of Alkenes with Hydrazoic Acid

The Schmidt reaction provides a pathway to synthesize imines from substituted alkenes and hydrazoic acid (HN₃) under acidic conditions. drugfuture.comjk-sci.com This reaction is a versatile method for converting various functional groups into nitrogen-containing compounds. libretexts.orgwikipedia.org When applied to alkenes, the reaction proceeds through the initial protonation of the double bond to form a carbocation intermediate. This carbocation is then attacked by the azide. libretexts.org

The resulting intermediate undergoes a rearrangement where an alkyl or aryl group migrates to the nitrogen atom, accompanied by the expulsion of a stable dinitrogen (N₂) molecule. libretexts.org This migration step leads to the formation of an imine. drugfuture.comlibretexts.org The reaction is particularly effective for tertiary alcohols and substituted alkenes capable of forming stable carbocation intermediates. drugfuture.com For example, treating a substituted alkene with hydrazoic acid in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can yield the corresponding imine. jk-sci.com It is important to note that hydrazoic acid is both toxic and explosive, often generated in situ from sodium azide for safety. jk-sci.com

Hoesch Reaction for Imine Precursors

The Hoesch reaction, also known as the Houben-Hoesch reaction, is a method for synthesizing aryl ketones via the acylation of electron-rich aromatic compounds like phenols or their ethers. wikipedia.orgdrugfuture.com A key feature of this reaction is the formation of an imine as an isolable intermediate. wikipedia.org

The reaction involves treating the electron-rich arene with a nitrile (R-C≡N) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and hydrogen chloride (HCl). wikipedia.orgdrugfuture.com The nitrile and HCl first react to form a highly electrophilic species, an acetaldimminium ion. gcwgandhinagar.com This electrophile then attacks the aromatic ring in a manner analogous to Friedel-Crafts acylation. wikipedia.org The product of this electrophilic aromatic substitution is a ketimine intermediate (an aryl imine), which is typically hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.orggcwgandhinagar.com

For the purpose of imine synthesis, the reaction can be stopped at the intermediate stage, allowing for the isolation of the ketimine precursor. This makes the Hoesch reaction a viable, albeit indirect, method for preparing certain types of imines, particularly those with aryl groups.

Multicomponent Synthesis Approaches (e.g., Asinger Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.gov Several MCRs utilize imines as key intermediates or starting materials. nih.gov

A classic example is the Asinger reaction, first reported in 1956, which synthesizes 3-thiazolines from a ketone, elemental sulfur, and ammonia (B1221849). acs.orgeurekaselect.com A crucial step in the Asinger reaction mechanism is the in-situ formation of an imine from the starting ketone and ammonia. acs.org This imine then reacts with the other components to form the final heterocyclic product. The efficiency of the classical Asinger reaction can be limited by this in-situ imine formation step, especially with aromatic aldehydes. acs.org To overcome this, modified one-pot, two-step procedures using pre-formed imines have been developed. acs.org

Beyond the Asinger reaction, imines are versatile building blocks in a wide array of MCRs, including the Ugi and Passerini reactions, for the diversity-oriented synthesis of complex nitrogen-containing molecules like lactams and bisamides. nih.govrsc.org These reactions highlight the utility of imines as pivotal intermediates in constructing molecular complexity efficiently.

Thermal Decomposition of Oximes

Oximes, with the general formula RR'C=N-OH, are derivatives of aldehydes or ketones. wikipedia.org While their most well-known thermal reaction is the acid-catalyzed Beckmann rearrangement to form amides, their decomposition can lead to other products. noaa.gov The direct thermal decomposition of oximes to yield imines is not a primary synthetic route. Upon heating, oximes may decompose, sometimes explosively. noaa.govbyjus.com

However, the reactivity of the N-O bond in oximes can be harnessed to generate iminyl radicals, which are precursors to imines. nsf.gov This can be achieved through photochemical or thermal methods, often involving specific O-substituents on the oxime to facilitate N-O bond cleavage. For example, light-induced ligand-to-metal charge transfer (LMCT) using a cerium salt can trigger the fragmentation of an oxime to an iminyl radical, which can then undergo further reactions to generate a functionalized imine. nsf.gov While direct thermal conversion is not standard, these radical-based pathways represent a modern approach to transforming oximes into imine-related structures. nsf.gov

Preparation of Chiral N-tert-Butanesulfinyl Imine Precursors for Asymmetric Synthesis

Chiral N-tert-butanesulfinyl imines are exceptionally valuable intermediates in asymmetric synthesis. The chiral sulfinyl group acts as a powerful stereodirecting auxiliary, facilitating highly diastereoselective nucleophilic additions to the imine carbon. nih.govbeilstein-journals.org

Condensation with Optically Pure tert-Butanesulfinamide

The most direct and widely used method for preparing enantiomerically pure N-tert-butanesulfinyl imines is the condensation of optically pure tert-butanesulfinamide with aldehydes or ketones. beilstein-journals.orgacs.org This method, pioneered by Ellman and coworkers, provides a straightforward route to a broad range of sulfinyl imines. nih.govbeilstein-journals.org

The condensation is typically promoted by a dehydrating agent, which is often a Lewis acid. acs.orgepa.gov The choice of reagent depends on the reactivity of the carbonyl compound. epa.gov For many aldehydes, copper(II) sulfate (CuSO₄) in dichloromethane (B109758) or magnesium sulfate (MgSO₄) with a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) are effective. nih.govepa.gov For more sterically demanding or less reactive aldehydes and for ketones, stronger Lewis acids such as titanium(IV) ethoxide (Ti(OEt)₄) or titanium(IV) isopropoxide (Ti(O-i-Pr)₄) are employed, usually in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.orgacs.orgepa.gov These conditions facilitate the dehydration step, driving the equilibrium towards the formation of the imine product in high yields. epa.gov

The versatility of this method allows for the synthesis of a wide variety of N-tert-butanesulfinyl aldimines and ketimines, which serve as key building blocks in the asymmetric synthesis of amines, amino acids, and nitrogen-containing heterocycles. acs.orgnih.gov

Table 1: Synthesis of N-tert-Butanesulfinyl Imines via Condensation

| Carbonyl Compound | Reagent/Catalyst | Solvent | Yield (%) | Reference |

| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | 90% | epa.gov |

| p-Anisaldehyde | CuSO₄ | CH₂Cl₂ | 81% | epa.gov |

| Pivaldehyde | Ti(OEt)₄ | THF | 82% | epa.gov |

| Various Aldehydes | MgSO₄ | - | 84-96% | acs.orgepa.gov |

| Various Ketones | Ti(OEt)₄ | THF | 77-91% | acs.orgepa.gov |

Recycling Protocols for the tert-Butanesulfinyl Chiral Auxiliary

The economic viability and sustainability of synthetic routes employing chiral auxiliaries are significantly enhanced by the ability to recover and reuse the auxiliary. For the widely used tert-butanesulfinyl auxiliary, efficient recycling protocols have been developed, which are crucial for large-scale industrial applications. These protocols address the fate of the auxiliary after the acidic cleavage of N-tert-butanesulfinyl imines and provide methods for its recovery in either racemic or enantiopure form.

Initial studies investigated the fate of the tert-butanesulfinyl group during the acid-promoted deprotection of sulfinamides. It was demonstrated that upon treatment with hydrochloric acid (HCl), the auxiliary is not degraded but is converted into tert-butylsulfinyl chloride. bristol.ac.ukresearchgate.netnorthumbria.ac.ukbris.ac.uk This discovery was pivotal, as it opened the door to developing methods for its capture and regeneration.

A practical and straightforward process for recycling the auxiliary involves the treatment of N-tert-butanesulfinyl amines with HCl in a suitable solvent, such as cyclopentyl methyl ether (CPME). researchgate.netacs.orgnih.gov This reaction yields the corresponding amine hydrochloride salt, which can be easily separated by filtration, and a solution of tert-butylsulfinyl chloride. researchgate.netacs.org

Recovery of Racemic tert-Butanesulfinamide

For applications where the racemic form of the auxiliary is acceptable, a highly efficient, single-step procedure has been established. After the separation of the amine hydrochloride, the filtrate containing tert-butylsulfinyl chloride is treated with an ammonia source. The use of aqueous ammonia has been shown to provide analytically pure racemic tert-butanesulfinamide in yields as high as 97%. researchgate.netacs.orgnih.gov This method is noted for its simplicity and scalability, making it an attractive option for industrial processes where cost-effectiveness and waste reduction are paramount. acs.org The process involves simple concentration, dilution, filtration to remove ammonium (B1175870) chloride byproduct, and reconcentration. acs.org

Recovery of Enantiopure tert-Butanesulfinamide

Maintaining the enantiopurity of the chiral auxiliary during recycling is often a primary goal to preserve its value in asymmetric synthesis. To achieve this, multi-step protocols have been devised that proceed via a dynamic kinetic resolution.

One established method involves trapping the tert-butylsulfinyl chloride intermediate with a chiral alcohol. bristol.ac.ukbris.ac.uk The resulting diastereomeric sulfinate esters can then be separated or, more commonly, the mixture is directly converted back to the enantiopure sulfinamide.

A particularly effective process involves the following steps:

Deprotection and Formation of tert-Butylsulfinyl Chloride : The starting N-tert-butanesulfinyl amine is treated with HCl in CPME to form the amine hydrochloride and tert-butylsulfinyl chloride. researchgate.netnih.gov

Formation of Sulfinate Ester : The resulting solution of tert-butylsulfinyl chloride is treated with an alcohol, such as ethanol (B145695), in the presence of a chiral sulfinyl transfer catalyst like quinidine (B1679956). This step generates an enantioenriched sulfinate ester. For example, the use of ethanol and catalytic quinidine can yield ethyl tert-butanesulfinate with an enantiomeric excess (ee) of 88%. researchgate.netnih.gov

An alternative approach for large-scale synthesis utilizes a recyclable chiral sulfinyl transfer agent, such as a benzo[d] bristol.ac.ukacs.orgoxathiazin-2-one derivative, which allows the synthesis and recycling to occur under mild conditions. acs.org

Research Findings on Recycling Protocols for tert-Butanesulfinyl Auxiliary

| Recycling Goal | Key Reagents | Solvent | Key Intermediate | Product | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Racemic Recovery | 1. HCl 2. Aqueous NH₃ | Cyclopentyl Methyl Ether (CPME) | tert-Butylsulfinyl chloride | (±)-tert-Butanesulfinamide | 97% | N/A (Racemic) | researchgate.netacs.orgnih.gov |

| Enantiopure Recovery | 1. HCl 2. Ethanol, Quinidine (cat.) 3. NaNH₂ in NH₃ | Cyclopentyl Methyl Ether (CPME) | 1. tert-Butylsulfinyl chloride 2. Ethyl tert-butanesulfinate | (R)- or (S)-tert-Butanesulfinamide | 67% (overall) | 99% | researchgate.netnih.gov |

| Enantiopure Recovery | 1. HCl 2. Chiral Alcohol (e.g., (-)-Menthol) 3. LiNH₂/NH₃ | Diethyl ether (Et₂O) | 1. tert-Butylsulfinyl chloride 2. Diastereomeric sulfinate esters | (S)-tert-Butanesulfinamide | 84% (from ester) | Enantiopure | bristol.ac.uk |

| Large-Scale Enantiopure Synthesis/Recycling | Chiral sulfinyl transfer agent (e.g., benzo[d] bristol.ac.ukacs.orgoxathiazin-2-one derivative), tert-BuMgCl, LHMDS | Tetrahydrofuran (THF) | Chiral sulfinate | (S)-tert-Butanesulfinamide | ~40% (overall process yield) | >99% | acs.org |

Iv. Spectroscopic and Structural Characterization Techniques for N Tert Butyl 2,2 Dimethylpropane 1 Imine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the local chemical environments of individual atoms.

¹H NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. For N-tert-Butyl-2,2-dimethylpropane-1-imine, the high degree of symmetry simplifies the spectrum. The nine protons of the tert-butyl group attached to the nitrogen are chemically equivalent, as are the nine protons of the neopentyl group. This results in two distinct signals. The chemical shift of the imine proton is particularly diagnostic and can be influenced by the solvent and the presence of any isomers. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl (on N) | ~1.2 |

| Neopentyl (on C) | ~1.1 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the symmetry of this compound, a limited number of signals are expected. The carbon of the C=N double bond is a key diagnostic peak, typically appearing significantly downfield. The chemical shifts of the quaternary and methyl carbons of the tert-butyl and neopentyl groups provide further structural confirmation. docbrown.info

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=N | ~170 |

| CMe₃ (on N) | ~55 |

| CMe₃ (on C) | ~35 |

| CMe₃ (on N) | ~30 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

For more complex derivatives of this compound, or to unambiguously assign signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish connectivity between adjacent protons. researchgate.netscience.govresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons. researchgate.netscience.govresearchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure, especially around quaternary carbons and heteroatoms. researchgate.netscience.govresearchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space, providing through-space correlations that are essential for determining stereochemistry and conformation. researchgate.netscience.govresearchgate.net

These advanced techniques provide a comprehensive picture of the molecular architecture, confirming connectivity and spatial relationships that cannot be deduced from 1D NMR spectra alone. researchgate.netscience.govresearchgate.netslideshare.netipb.pt

Infrared (IR) Spectroscopy for Characteristic C=N Vibrational Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The most characteristic absorption for this compound is the stretching vibration of the carbon-nitrogen double bond (C=N). This bond typically gives rise to a moderate to strong absorption band in the region of 1690-1640 cm⁻¹. The precise frequency can be influenced by the substituents on the carbon and nitrogen atoms. The spectrum will also show strong absorptions corresponding to C-H stretching vibrations of the alkyl groups around 2960-2870 cm⁻¹. msu.eduspectroscopyonline.com The absence of a broad N-H stretching band (around 3500-3300 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) confirms the formation of the imine from a primary amine and a carbonyl compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=N | Stretch | 1690 - 1640 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imines typically exhibit two characteristic absorptions. The more intense band, found in the far UV region, is attributed to a π → π* transition. A weaker band, often appearing as a shoulder at longer wavelengths, is due to the n → π* transition of the non-bonding electrons on the nitrogen atom. nih.gov The exact positions and intensities of these absorptions can be affected by the solvent polarity and the nature of the substituents attached to the imine group. nih.govnist.gov

Table 4: Typical UV-Vis Absorptions for Imines

| Electronic Transition | Typical Wavelength Range (nm) |

|---|---|

| π → π* | < 200 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound. It provides the exact mass of the molecular ion, which allows for the calculation of the elemental composition. For this compound (C₉H₁₉N), HRMS can confirm the molecular formula with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Diffraction Crystallography for Absolute Structure and Stereochemistry Determination

X-ray diffraction crystallography stands as the most powerful method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby establishing the absolute structure and stereochemistry of a molecule. For derivatives of this compound, single-crystal X-ray diffraction studies provide unambiguous proof of their molecular conformation and the coordination environment in the case of metal complexes.

In another example, the crystal structure of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, which contains the tert-butyl-imine moiety, was elucidated. researchgate.net The study confirmed the tautomeric form of the molecule and the conformation stabilized by an intramolecular hydrogen bond. researchgate.net The crystallographic data obtained from such studies are crucial for understanding the steric and electronic properties of these molecules.

Below is a table summarizing key crystallographic data for a representative derivative, illustrating the detailed structural information that can be obtained.

Table 1: Crystallographic Data for (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₄N₂O |

| Molecular Weight | 284.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.2792 (18) |

| b (Å) | 9.8936 (13) |

| c (Å) | 11.4978 (13) |

| β (°) | 97.539 (4) |

| Volume (ų) | 1610.3 (3) |

| Z | 4 |

| Radiation Type | Mo Kα |

This table is generated based on data from a representative derivative to illustrate the type of information obtained from X-ray diffraction studies.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical percentages for a proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the elemental composition of the synthesized molecule.

For derivatives of this compound, elemental analysis is routinely used to confirm their successful synthesis and purity. For example, in the synthesis of the palladium(II) Schiff-base complex, 2,2′-(((2,2-dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-methoxyphenol)palladium(II), elemental analysis was performed to verify its composition. researchgate.net

The following table presents the calculated and experimentally found elemental analysis data for this representative derivative.

Table 2: Elemental Analysis Data for C₂₁H₂₄N₂O₄Pd researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 53.12 | 52.75 |

| Hydrogen | 5.09 | 5.08 |

This table showcases a comparison between the theoretical and experimental elemental composition for a derivative, a standard procedure for chemical characterization.

V. Computational and Theoretical Investigations of N Tert Butyl 2,2 Dimethylpropane 1 Imine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N-tert-Butyl-2,2-dimethylpropane-1-imine. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties of the molecule can be derived. For this compound, a DFT analysis would provide insights into the nature of the carbon-nitrogen double bond (C=N), the distribution of charge across the molecule, and the energies and shapes of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Illustrative Data Table: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reactions. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative examples of what a DFT calculation might yield and are not based on published experimental data for this specific compound.

Conformational Analysis and Energy Landscapes

Due to the presence of bulky tert-butyl groups on both the carbon and nitrogen atoms of the imine bond, this compound is expected to have significant steric hindrance. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule and to determine the energy barriers between them. researchgate.net

By systematically rotating the single bonds in the molecule, a potential energy surface can be generated. The low-energy points on this surface correspond to stable or metastable conformers. For this imine, the key dihedral angles to investigate would be around the C-N single bond and the C-C bonds of the tert-butyl groups. The results would reveal the preferred spatial orientation of these bulky groups to minimize steric strain.

Illustrative Data Table: Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-N=C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar | ~180° | 0.00 | 95 |

| Syn-periplanar | ~0° | 5.2 | <1 |

| Gauche | ~60° | 3.8 | 4 |

Note: This table presents a hypothetical outcome of a conformational analysis, illustrating the expected preference for a conformation that minimizes steric repulsion between the tert-butyl groups. These are not experimentally verified values.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. scite.ai These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict the vibrational frequencies of its chemical bonds. The characteristic C=N stretching frequency in the IR spectrum would be a key feature. Similarly, NMR chemical shifts for the different hydrogen and carbon atoms can be calculated, providing a theoretical spectrum that can be compared with experimental results.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Value (Illustrative) |

| C=N Stretch (IR) | ~1650 cm⁻¹ |

| ¹H NMR (tert-butyl on N) | ~1.2 ppm |

| ¹H NMR (tert-butyl on C) | ~1.1 ppm |

| ¹³C NMR (C=N carbon) | ~170 ppm |

Note: These are illustrative values based on typical ranges for similar functional groups and are not from specific calculations on this molecule.

Mechanistic Probing through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, which can be difficult to determine experimentally. arkat-usa.org

Characterization of Transition States and Intermediates

For any chemical reaction, such as the hydrolysis or reduction of this compound, the process involves passing through high-energy transition states and potentially forming transient intermediates. nih.gov Computational methods can locate and characterize the geometries and energies of these species.

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Identifying the transition state structure provides crucial information about the mechanism, such as which bonds are breaking and forming. acs.org For example, in the hydrolysis of an imine, the transition state would likely involve the simultaneous attack of a water molecule on the imine carbon and proton transfer. chemspider.com

Elucidation of Reaction Pathways and Energetics

For this compound, computational studies could explore various potential reaction pathways, for instance, in its formation from pivalaldehyde and tert-butylamine (B42293). masterorganicchemistry.com The calculated energy barriers would indicate the most likely mechanism and help to explain the reaction kinetics. arkat-usa.org

Illustrative Data Table: Hypothetical Reaction Energetics for the Hydrolysis of this compound

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Imine + H₂O) | 0.0 |

| Transition State | +25.3 |

| Intermediate (Carbinolamine) | +5.8 |

| Products (Pivalaldehyde + tert-Butylamine) | -2.1 |

Note: This table provides a hypothetical energy profile for an imine hydrolysis reaction. The values are for illustrative purposes to demonstrate the type of data obtained from mechanistic modeling and are not based on published results for this specific compound.

Computational Studies of Stereoselectivity (e.g., Diastereoselectivity and Enantioselectivity)

The immense steric bulk originating from the two tert-butyl groups in this compound is a primary determinant of its stereochemical behavior. Computational studies on this and structurally related imines, particularly N-tert-butanesulfinyl imines, have been instrumental in elucidating the origins of stereoselectivity in their reactions.

DFT calculations are frequently employed to model the transition states of reactions such as nucleophilic additions, cycloadditions, and hydrogenations. These models help rationalize why a particular diastereomer or enantiomer is formed preferentially. For instance, in nucleophilic additions to chiral N-tert-butanesulfinyl imines, the stereochemical outcome is often explained by transition state models where the bulky tert-butyl group occupies a pseudo-equatorial position to minimize steric hindrance. nih.govresearchgate.net This arrangement effectively shields one face of the imine C=N bond, directing the nucleophile to attack from the less hindered face. acs.org

In the context of asymmetric catalysis, computational models have been developed to explain the enantioselectivity observed in reactions of imines. A DFT study on the asymmetric transfer hydrogenation of imines catalyzed by a chiral indium metal-organic framework revealed that enantioselectivity arises from a combination of hydrogen bonding and C-H···π interactions that stabilize the transition state leading to one enantiomer over the other. nih.gov Similarly, DFT calculations have been used to successfully predict the regio- and stereoselectivity of chromium-catalyzed carbonyl additions to imines. acs.org These studies often involve calculating the free energy differences between competing diastereomeric transition states; a calculated energy difference of just a few kcal/mol can correspond to high experimental selectivity. acs.org

For example, in the reaction of bulky imines with anhydrides, the steric hindrance of an N-tert-butyl group can significantly slow down subsequent reaction steps, such as cyclization. This allows for the interception of transient species like a Mannich-type intermediate, a phenomenon that can be modeled and understood through computational analysis of the reaction pathway. nih.gov

Analysis of Steric and Stereoelectronic Effects

The reactivity of this compound is fundamentally governed by the interplay between its steric and electronic properties. The prominent tert-butyl groups on both the nitrogen and carbon atoms of the imine bond create a sterically congested environment, while the electronic nature of the C=N double bond and its substituents dictates its susceptibility to nucleophilic or electrophilic attack.

The defining feature of this compound is the extreme steric repulsion between the two tert-butyl groups flanking the imine bond. This steric strain has been quantitatively assessed through both experimental and computational methods in analogous systems. For example, thermochemical studies on sterically hindered amine-borane adducts have provided quantitative data on strain energy. The heat of dissociation for the t-butylamine-trimethylboron adduct is significantly lower than for less branched amines, from which a strain energy of 5.4 kcal/mol is assigned to structures that are homomorphs of di-t-butylmethane. researchgate.net This value provides a reasonable estimate for the inherent strain present in the structurally similar this compound.

DFT calculations on related reactions have further quantified the high energetic cost of steric hindrance. In a theoretical study of the imine-ene reaction between substituted methanimines and propene, the introduction of a bulky tert-butyl group on the imine carbon resulted in the highest activation barrier among all studied substituents, underscoring that the steric factor can be the most unfavorable influence on reactivity. rsc.org The calculated activation barrier for the tert-butyl substituted imine was significantly higher than for imines with smaller or electron-withdrawing substituents.

The table below, derived from DFT calculations on substituted imine-ene reactions, illustrates the quantitative impact of steric bulk on reaction barriers. rsc.org

| Substituent (R) on Imine (CH2=NR) | Calculated Activation Energy (kcal/mol) | Relative Barrier (kcal/mol) |

| H | 39.8 | 0.0 |

| t-Bu | 45.6 | +5.8 |

| CN | 34.5 | -5.3 |

| CHO | 35.8 | -4.0 |

| Ph | 40.8 | +1.0 |

| Me | 41.6 | +1.8 |

This table demonstrates the significant increase in the activation energy barrier for an imine-ene reaction when a sterically demanding tert-butyl group is introduced, compared to less bulky or electron-withdrawing substituents.

Computational studies provide deep insights into how substituents modify the electronic structure of the imine and, consequently, its reactivity and selectivity. DFT calculations have shown that the reactivity of imines in reactions like the ene reaction is highly sensitive to the electronic nature of the substituents. rsc.org

Electron-withdrawing groups (EWGs) attached to the imine carbon or nitrogen increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. This is reflected in lower activation barriers for reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the imine carbon and tend to increase the activation barrier. rsc.org The presence of the two electron-donating tert-butyl groups in this compound contributes to a lower intrinsic electrophilicity, which, combined with the immense steric hindrance, significantly moderates its reactivity towards nucleophiles.

A detailed computational study on the imine-ene reaction systematically evaluated these effects. rsc.org The findings, summarized in the table below, provide a clear quantitative picture of how different substituents influence the energy barrier of the reaction.

| Substituent on Imine Carbon | Electronic Effect | Calculated Activation Energy (kcal/mol) |

| NO2 | Strong Electron-Withdrawing | 33.2 |

| CN | Strong Electron-Withdrawing | 34.5 |

| CHO | Moderate Electron-Withdrawing | 35.8 |

| F | Halogen (Inductively Withdrawing) | 37.7 |

| H | Reference | 39.8 |

| Ph | Conjugating/Weakly Donating | 40.8 |

| Me | Electron-Donating | 41.6 |

| OH | Electron-Donating | 42.1 |

| NH2 | Strong Electron-Donating | 43.1 |

| t-Bu | Bulky/Electron-Donating | 45.6 |

This table, based on data from DFT calculations, quantifies the impact of various substituents on the activation energy of an imine-ene reaction. It clearly shows that electron-withdrawing groups lower the barrier, while electron-donating and sterically bulky groups raise it. rsc.org

These computational findings are critical for rational catalyst design and for selecting appropriate reaction conditions. For example, knowing that the steric and electronic properties of this compound lead to high activation barriers informs the need for highly active catalysts or forcing conditions to achieve desired transformations.

Vii. Future Research Directions and Challenges

Development of Novel and Green Synthetic Methodologies for Hindered Imines

The synthesis of sterically hindered imines like N-tert-Butyl-2,2-dimethylpropane-1-imine has traditionally posed challenges, often requiring harsh reaction conditions and yielding modest results. masterorganicchemistry.com The significant steric bulk around the imine core makes conventional condensation reactions between a primary amine and a ketone less favorable. nih.gov Future research is increasingly focused on developing more efficient, environmentally friendly, and atom-economical methods.

A promising avenue lies in the exploration of novel catalytic systems. While acid catalysis is common, its effectiveness can be limited with sterically demanding substrates. masterorganicchemistry.com The use of alternative catalysts, such as metal complexes and organocatalysts, has shown potential in improving yields and reaction conditions for imine synthesis in general. numberanalytics.com Specifically for hindered imines, methods utilizing dehydrating agents like tetraethyl orthosilicate (B98303) have been reported to be effective as they generate non-acidic byproducts. masterorganicchemistry.com

"Green" chemistry principles are also driving innovation in this area. rsc.org The development of solvent-free reaction conditions or the use of environmentally benign solvents like supercritical carbon dioxide are gaining traction. chemistryviews.org One autocatalytic approach in supercritical CO2 has demonstrated high yields for various imines, where the in-situ formation of carbonic acid from the water byproduct accelerates the reaction. chemistryviews.org Furthermore, enzymatic methods, such as those employing D-amino acid oxidase variants, offer a mild and aqueous route for imine synthesis through the oxidation of primary amines. mdpi.com These biocatalytic approaches could be adapted for the synthesis of hindered imines, providing a sustainable alternative to traditional chemical methods.

Future efforts will likely concentrate on the following:

Catalyst design: Developing catalysts specifically tailored for the formation of sterically encumbered imines under mild conditions. numberanalytics.com

Alternative activation strategies: Exploring methods beyond traditional acid catalysis, including photochemical and electrochemical approaches. organic-chemistry.org

Sustainable reaction media: Expanding the use of green solvents and solvent-free systems. rsc.orgchemistryviews.org

Biocatalysis: Engineering enzymes for the efficient synthesis of hindered imines. mdpi.com

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The steric hindrance that makes this compound challenging to synthesize also imparts unique reactivity. This steric shielding can prevent typical reactions observed in less hindered imines, while potentially enabling novel transformations. Future research will delve into uncovering these hidden reactivity patterns and exploring new rearrangement reactions.

While imines are known to participate in a variety of reactions, including reductions, additions, and cycloadditions, the bulky tert-butyl and neopentyl groups in this compound can significantly influence the stereochemical outcome and reaction pathways. wikipedia.orglibretexts.org For instance, nucleophilic additions to the C=N bond might proceed with unusual selectivity due to the severe steric congestion.

Rearrangement reactions of imines, such as the aza-Baylis-Hillman and Beckmann rearrangements, are valuable synthetic tools. wikipedia.orglibretexts.org Investigating analogous rearrangements with highly hindered imines could lead to the discovery of new synthetic methodologies. The α-iminol rearrangement, for example, has been shown to be influenced by the steric and electronic properties of the imine. acs.org Computational studies will be crucial in predicting and understanding the energy barriers and transition states of potential new rearrangements.

Key areas for future exploration include:

Nucleophilic additions: A systematic study of the addition of various nucleophiles to understand how steric hindrance dictates facial selectivity.

Cycloaddition reactions: Investigating the participation of this compound in reactions like the Imine Diels-Alder and Staudinger synthesis to form complex heterocyclic structures. wikipedia.org

Novel rearrangements: Computational and experimental screening for new rearrangement pathways unique to sterically encumbered imines.

Photochemical and thermal reactivity: Exploring reactions initiated by light or heat to access high-energy intermediates and unprecedented transformations.

Advanced Applications in Flow Chemistry, Automation, and High-Throughput Synthesis

The precise control over reaction parameters offered by flow chemistry and the efficiency of automated synthesis platforms present exciting opportunities for the study and application of hindered imines like this compound. These technologies can help overcome some of the challenges associated with their synthesis and allow for rapid screening of their reactivity.

Flow chemistry, with its enhanced heat and mass transfer, can enable reactions that are difficult to control in traditional batch setups. For the synthesis of hindered imines, this could translate to improved yields and reduced reaction times. Furthermore, the ability to safely handle reactive intermediates and reagents under continuous flow conditions opens up new possibilities for exploring the chemistry of these compounds.

Automation and high-throughput synthesis are poised to revolutionize the discovery of new reactions and applications for hindered imines. nih.gov By employing robotic systems, a large number of reaction conditions, catalysts, and substrates can be screened in a short period. nih.govnih.gov This approach is particularly valuable for identifying optimal conditions for the synthesis of this compound and for discovering its novel reactivity patterns. The integration of in-line analysis techniques can provide real-time data, further accelerating the optimization process.

Future research in this area will likely focus on:

Developing continuous flow processes: Designing and optimizing flow reactors for the synthesis of this compound and other hindered imines.

Automated reaction optimization: Utilizing robotic platforms for the high-throughput screening of reaction parameters to quickly identify optimal synthetic conditions.

Discovery of new reactions: Employing automated systems to explore the reactivity of hindered imines with a wide range of reagents and under diverse conditions.

On-demand synthesis: Integrating flow chemistry and automation for the rapid and on-demand production of specific hindered imines for further research or application.

Deeper Computational and Experimental Elucidation of Steric and Stereoelectronic Effects

A comprehensive understanding of the interplay between steric and stereoelectronic effects is fundamental to predicting and controlling the behavior of this compound. wikipedia.org The sheer size of the tert-butyl and neopentyl groups creates a unique electronic environment around the C=N double bond, influencing its geometry, stability, and reactivity.

Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in dissecting these intricate effects. nih.gov By modeling the molecular orbitals and transition states, researchers can gain insights into the factors that govern reaction pathways and stereochemical outcomes. nih.govyoutube.com For example, energy decomposition analysis can quantify the contributions of steric repulsion and orbital interactions to the activation energy of a reaction. nih.gov

Experimental techniques will be essential to validate and complement computational predictions. X-ray crystallography can provide precise information about the ground-state geometry of this compound and its derivatives, revealing the extent of steric strain. Spectroscopic methods, such as NMR and IR, can probe the electronic structure and bonding within the molecule. Kinetic studies will be crucial for determining reaction rates and understanding how steric hindrance affects the energy landscape of a reaction.

Future research will aim to:

Perform detailed computational analyses: Utilize advanced quantum chemical methods to map the potential energy surfaces of reactions involving this compound.

Conduct in-depth experimental studies: Employ a range of analytical techniques to characterize the structure, bonding, and reactivity of this hindered imine.

Develop predictive models: Combine computational and experimental data to create models that can accurately predict the outcome of reactions based on steric and stereoelectronic parameters.

Investigate dynamic effects: Use quasiclassical trajectory simulations to understand how molecular dynamics and stereoelectronic factors influence reaction pathways. nih.gov

Integration with Materials Science for Functional Imine-Based Architectures

The unique structural features of this compound make it an intriguing building block for the creation of advanced materials with novel properties. The incorporation of this sterically demanding imine into polymers, metal-organic frameworks (MOFs), and other functional architectures could lead to materials with tailored porosity, stability, and responsiveness.

The dynamic nature of the imine bond, which can be reversible under certain conditions, is a key feature that can be exploited in the design of "smart" materials. numberanalytics.com For instance, imine-containing polymers have been shown to exhibit self-healing properties. numberanalytics.com The steric bulk of this compound could be used to control the packing and morphology of polymer chains, influencing the material's mechanical and thermal properties.

In the realm of porous materials, imine-based covalent organic frameworks (COFs) and MOFs are gaining significant attention. researchgate.netresearchgate.net The rigid and well-defined structure of these frameworks makes them promising for applications in gas storage, separation, and catalysis. researchgate.net The incorporation of bulky imine units could be a strategy to tune the pore size and functionality of these materials. researchgate.net While the synthesis of imine-based MOFs can be challenging due to the hydrolytic instability of the imine linkage, recent advances in mechanochemistry and postsynthetic modification are providing new avenues for their preparation. acs.orgnih.govacs.org

Future research directions in this area include:

Synthesis of imine-containing polymers: Exploring the polymerization of monomers containing the this compound moiety to create new materials with unique properties.

Design of novel COFs and MOFs: Utilizing this hindered imine as a building block for the construction of porous frameworks with controlled architectures. nih.gov

Development of stimuli-responsive materials: Harnessing the dynamic nature of the imine bond to create materials that respond to external stimuli such as pH, light, or temperature. numberanalytics.com

Exploration of surface modification: Using imine chemistry to post-synthetically modify the surfaces of materials to introduce specific functionalities. researchgate.netacs.org

Q & A

Q. What synthetic routes are most effective for preparing N-tert-Butyl-2,2-dimethylpropane-1-imine, and what critical parameters must be controlled during synthesis?

The synthesis typically involves condensation of tert-butylamine with a carbonyl precursor (e.g., 2,2-dimethylpropanal) under anhydrous conditions. Critical parameters include maintaining a dry inert atmosphere (argon/nitrogen) to prevent imine hydrolysis, controlled temperature (0–5°C initially, then room temperature), and stoichiometric ratios (1:1.1 amine:carbonyl). Solvents like dichloromethane or THF are preferred, with molecular sieves to absorb water. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Multinuclear NMR (¹H, ¹³C, DEPT-135) is critical to confirm the absence of C=N protons and verify tert-butyl group signals (δ 1.2–1.4 ppm for C(CH₃)₃). FT-IR should show a strong C=N stretch (~1640–1690 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error. Cross-validation with NIST reference spectra ensures data reliability .

Q. What chromatographic methods are optimal for purity analysis of this compound?

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and a gradient mobile phase (50% to 90% acetonitrile in 0.1% TFA aqueous solution over 20 minutes) is effective. UV detection at 254 nm and spike recovery tests (98–102% recovery) validate method accuracy. Compare retention times against authentic samples to confirm purity .

Advanced Research Questions

Q. How can researchers address contradictory reports regarding the thermal stability of this compound in different solvent systems?

Conduct controlled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) across solvents (e.g., DMSO, THF, toluene) under identical heating rates (5°C/min). Monitor decomposition onset temperatures and compare activation energies via Kissinger analysis. Solvent polarity effects can be modeled using COSMO-RS simulations. Publish raw DSC curves and solvent water content (Karl Fischer titration) to resolve discrepancies .

Q. What strategies mitigate steric hindrance challenges when using this compound in asymmetric catalysis?

Employ bulky counterions (e.g., BARF) to enhance catalyst solubility. Modify reaction geometry using high-pressure conditions (10–50 bar) to overcome steric barriers. Pair kinetic studies (initial rate method) with DFT calculations (B3LYP/6-311+G**) to identify transition states where tert-butyl rotation minimizes steric clash. Post-functionalization via metathesis can introduce flexible substituents .

Q. How can computational chemistry guide the design of derivatives for enhanced bioactivity?

Perform QSAR modeling using descriptors like LogP and polar surface area. Dock derivatives (AutoDock Vina) into target protein pockets (e.g., kinase domains) to predict binding affinities. Synthesize top candidates via Buchwald-Hartwig amination, prioritizing those with ΔG < -8 kcal/mol. Validate predictions with SPR binding assays .

Data Contradiction Analysis

Q. How to resolve conflicting literature on the compound’s reactivity in nucleophilic additions?

Systematically vary reaction conditions (solvent polarity, temperature, catalyst loading) and monitor outcomes via in situ FT-IR or LC-MS. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms. Reproduce disputed experiments with strict moisture/oxygen control and publish raw kinetic data to clarify discrepancies .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| Multinuclear NMR | Confirm absence of C=N protons | Deuterated solvents, 500 MHz+ resolution |

| HRMS | Molecular ion validation | <2 ppm error, ESI+ mode |

| TGA/DSC | Thermal stability analysis | 5°C/min heating rate, inert atmosphere |

| DFT Calculations | Transition-state modeling | B3LYP/6-311+G** basis set, solvation models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.